molecular formula C20H30O2 B12520034 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one CAS No. 651726-63-5

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one

Cat. No.: B12520034
CAS No.: 651726-63-5
M. Wt: 302.5 g/mol
InChI Key: LWTGBFDZZCRIAS-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a dodec-5-en-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C . Another method involves the reaction of p-bromophenol with 30% sodium hydroxide solution at 80–85°C, resulting in the substitution of the bromine atom by the benzoyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a hydroxy group, phenyl group, and dodec-5-en-3-one backbone makes it a versatile compound in various research and industrial contexts.

Properties

CAS No.

651726-63-5

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one

InChI

InChI=1S/C20H30O2/c1-4-5-6-7-8-12-15-18(19(21)16(2)3)20(22)17-13-10-9-11-14-17/h9-16,18,20,22H,4-8H2,1-3H3

InChI Key

LWTGBFDZZCRIAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(C(C1=CC=CC=C1)O)C(=O)C(C)C

Origin of Product

United States

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